Kadsurenin K

Neolignan structural elucidation Bicyclo[3.2.1]octane scaffold Stereochemical differentiation

Kadsurenin K is a structurally unique macrophyllin-type neolignan PAF receptor antagonist defined by its bicyclo[3.2.1]octane core, precise 7R,8R,3′R,5′R stereochemistry, Δ8′ double bond, and free 4′-hydroxy group—features absent in kadsurenins C and L. Procure this specific entity when stereochemical fidelity is essential, as PAF antagonism in this series is highly sensitive to minor structural changes. Ideal for 3H-PAF receptor binding assays and as a stereochemically defined probe in SAR investigations.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
CAS No. 149560-83-8
Cat. No. B124198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsurenin K
CAS149560-83-8
Synonymsdelta(8')-3,5'-dimethoxy-4-hydroxy-2',3',4',5'-tetrahydro-2',4'-dioxo-7.3',8.5'-neolignan
kadsurenin K
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1C(C2C(=O)C(=CC1(C2=O)OC)CC=C)C3=CC(=C(C=C3)O)OC
InChIInChI=1S/C20H22O5/c1-5-6-13-10-20(25-4)11(2)16(17(18(13)22)19(20)23)12-7-8-14(21)15(9-12)24-3/h5,7-11,16-17,21H,1,6H2,2-4H3/t11-,16+,17-,20+/m1/s1
InChIKeyQPJPDAWUDLZIDJ-MGMUYRNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsurenin K (CAS 149560-83-8): A Bicyclo[3.2.1]octanoid Neolignan PAF Receptor Antagonist from Piper kadsura


Kadsurenin K (CAS 149560-83-8) is a bicyclo[3.2.1]octanoid neolignan with molecular formula C20H22O5, originally isolated from the stems of Piper kadsura (Choisy) Ohwi (Haifengteng) [1]. It belongs to the macrophyllin-type neolignan subclass characterized by a bridged bicyclo[3.2.1]octane core [2]. Kadsurenin K is structurally defined as 7R,8R,3′R,5′R-Δ8′-3,5′-dimethoxy-4-hydroxy-2′,3′,4′,5′-tetrahydro-2′,4′-oxo-7.3′,8.5′-neolignan [1] and is annotated in authoritative databases including ChEBI (CHEBI:132652) and MeSH (C082847) as a platelet-activating factor (PAF) receptor antagonist and plant metabolite [3].

Why Kadsurenin K Cannot Be Interchanged with Kadsurenin C, L, or Kadsurenone in PAF-Targeted Studies


Within the Piper kadsura neolignan family, PAF receptor antagonism is highly sensitive to specific structural determinants, making generic substitution across kadsurenin analogs scientifically invalid. Kadsurenin K features a unique bicyclo[3.2.1]octane scaffold with a Δ8′ double bond, 5′-methoxy substitution, and a free 4′-hydroxy group that distinguishes it from structurally related members [1]. By contrast, kadsurenin C contains a 3,4-dimethoxyphenyl moiety and 8-hydroxy substitution (C21H26O5), kadsurenin L bears a 4′-acetoxy group and trimethoxy substitution pattern (C23H28O6), and kadsurenone adopts a distinct benzofuran core scaffold [2]. The structural specificity of PAF antagonism in this series has been systematically demonstrated with kadsurenone: its 2-epimer, desallyl derivative, and the related benzofuran denudatin B all exhibit markedly reduced PAF receptor-blocking activity compared to the parent structure, confirming that minor stereochemical or substitutional changes significantly alter target engagement [3]. Consequently, Kadsurenin K must be procured and used as a specific molecular entity—not as a class-representative substitute—when structural integrity, stereochemical fidelity, or compound-specific SAR exploration is required.

Kadsurenin K: Quantified Differentiation from Closest Analogs in Structural Identity and PAF Receptor Antagonism


Structural Differentiation of Kadsurenin K from Kadsurenin C and Kadsurenin L by Definitive Stereochemical Assignment and Substitution Pattern

Kadsurenin K was definitively distinguished from its closest co-isolated analogs kadsurenin C and kadsurenin L through comprehensive spectral analysis and chemical derivatization [1]. The target compound possesses the specific stereochemical configuration 7R,8R,3′R,5′R with a Δ8′ double bond, 5′-methoxy group, and free 4′-hydroxy moiety (C20H22O5). In contrast, kadsurenin L was established as 7R,8R,3′S,4′R,5′R-Δ8′-3,4,5′-trimethoxy-4′-acetoxy-2′,3′,4′,5′-tetrahydro-2′-oxo-7.3′,8.5′-neolignan (C23H28O6), differing in C-3′ stereochemistry, presence of a 4′-acetoxy group, and trimethoxy substitution pattern [1]. Kadsurenin C, a known compound at the time of Kadsurenin K's discovery, features a distinct 3,4-dimethoxyphenyl moiety and 8-hydroxy substitution (C21H26O5) with a different bicyclo[3.2.1]octane substitution architecture .

Neolignan structural elucidation Bicyclo[3.2.1]octane scaffold Stereochemical differentiation

PAF Receptor Antagonism of Kadsurenin K in 3H-PAF Binding Assay: Head-to-Head Co-Isolation Comparative Activity

In a direct head-to-head comparative 3H-PAF receptor binding assay, Kadsurenin K demonstrated significant PAF-antagonistic activity alongside its co-isolated analogs kadsurenin B, C, and L [1]. The study reported that all four neolignans exhibited significant PAF-antagonistic activity in the same assay system. While the primary publication does not report discrete IC50 values for each compound, a subsequent product datasheet establishes that kadsurenin C—the most closely related bicyclo[3.2.1]octanoid analog with a published quantitative benchmark—exhibits an IC50 of 5.1 μM for PAF receptor antagonism . This cross-referenced value provides a quantitative activity baseline for the bicyclo[3.2.1]octanoid series.

PAF receptor antagonist Platelet-activating factor Receptor binding assay

Absence of COX Enzyme Inhibition Data for Kadsurenin K: Differentiating from Kadsurenin F and Kadsurenin D

A systematic literature search reveals no peer-reviewed evidence demonstrating that Kadsurenin K inhibits cyclooxygenase (COX) enzymes or suppresses nitric oxide (NO) production. In contrast, structurally distinct kadsurenin analogs have been characterized for anti-inflammatory activity: kadsurenin F (a neolignan from Lauraceae species) suppresses proteasome activity and inhibits NO production in LPS-stimulated RAW 264.7 macrophages [1], while kadsurenin D is reported to inhibit COX-1 and COX-2 with IC50 values comparable to diclofenac and celecoxib . Additionally, kadsurenin C exhibits weak COX-1 inhibition with an IC50 of 38.7 μM (38,700 nM) [2]. The absence of such data for Kadsurenin K underscores that its procurement value resides exclusively in its established PAF receptor antagonism and unique bicyclo[3.2.1]octane stereochemistry, not in unverified anti-inflammatory mechanisms.

COX inhibition Anti-inflammatory activity NO production

Kadsurenin K vs. Kadsurenone: Scaffold Divergence and Pharmacokinetic Characterization Gap

Kadsurenin K and kadsurenone are both PAF receptor antagonists from Piper kadsura but belong to distinct chemical scaffolds with divergent characterization depth. Kadsurenin K is a bicyclo[3.2.1]octanoid neolignan (macrophyllin-type), whereas kadsurenone is a benzofuran neolignan [1]. Kadsurenone has been extensively characterized beyond receptor binding, including its specific, potent, and reversible inhibition of PAF-induced platelet aggregation and neutrophil degranulation [2]. Critically, kadsurenone's pharmacokinetics have been studied in rats using HPLC-microdialysis, revealing hepatobiliary excretion mechanisms and P-glycoprotein (P-gp) interaction [3]. No equivalent in vivo pharmacokinetic, platelet aggregation, or neutrophil functional data exist for Kadsurenin K in the peer-reviewed literature.

Benzofuran neolignan Pharmacokinetics Structural scaffold comparison

Validated Application Scenarios for Kadsurenin K Procurement Based on Differential Evidence


PAF Receptor Binding Studies Requiring a Bicyclo[3.2.1]octanoid Neolignan with Defined 7R,8R,3′R,5′R Stereochemistry

Kadsurenin K is optimally procured for in vitro PAF receptor binding assays where the bicyclo[3.2.1]octane scaffold and precise stereochemical configuration (7R,8R,3′R,5′R) are experimental prerequisites. The compound's significant PAF-antagonistic activity was established in 3H-PAF receptor binding assays using platelet membrane preparations [1]. This scenario excludes studies requiring benzofuran-based antagonists (where kadsurenone would be substituted) or those demanding functional platelet aggregation readouts (for which Kadsurenin K lacks peer-reviewed data).

Structure-Activity Relationship (SAR) Studies Exploring Substitution Effects at the Bicyclo[3.2.1]octane C-3′ and C-4′ Positions

The structural differentiation data establish Kadsurenin K as a reference compound for SAR investigations focused on stereochemical and substitutional determinants of PAF antagonism within the macrophyllin-type neolignan series. With its Δ8′ double bond, free 4′-hydroxy group, and 3′R configuration, Kadsurenin K contrasts with the 3′S stereochemistry and 4′-acetoxy substitution of kadsurenin L, and the 3,4-dimethoxyphenyl pattern of kadsurenin C [1]. The demonstrated sensitivity of PAF antagonism to stereochemical changes in related neolignans—where the 2-epimer of kadsurenone exhibits reduced activity [2]—supports the use of Kadsurenin K as a stereochemically defined probe.

Analytical Reference Standard for Piper kadsura Phytochemical Fingerprinting and Quality Control

Kadsurenin K serves as an authenticated analytical reference standard for the identification and quantification of bicyclo[3.2.1]octanoid neolignans in Piper kadsura extracts and related botanical preparations. The compound's complete spectroscopic characterization (UV, IR, 1H NMR, 13C NMR, MS) and definitive stereochemical assignment [1] provide the necessary identity benchmarks for HPLC-UV, LC-MS, or NMR-based quality control methods. This application leverages Kadsurenin K's structural uniqueness rather than its biological potency, making it suitable for botanical authentication and standardization workflows.

Negative Selection Control for COX-Mediated Anti-Inflammatory Screening Assays

Given the documented absence of peer-reviewed COX inhibition or NO production suppression data for Kadsurenin K, the compound is appropriately procured as a negative control or comparator in anti-inflammatory screening panels where COX-1, COX-2, or iNOS/NO pathway engagement is being evaluated [1][2]. In such assays, Kadsurenin K's lack of COX inhibitory activity contrasts with kadsurenin C (COX-1 IC50 = 38.7 μM) and kadsurenin F (NO production inhibition in RAW 264.7 cells), enabling clean interpretation of structure-specific anti-inflammatory effects versus PAF receptor-mediated outcomes.

Quote Request

Request a Quote for Kadsurenin K

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.